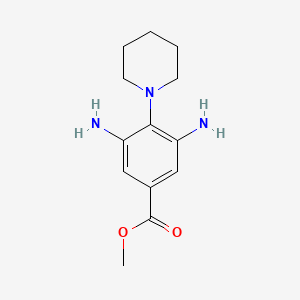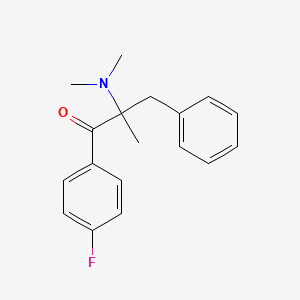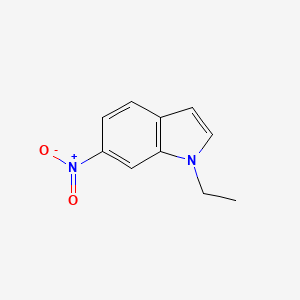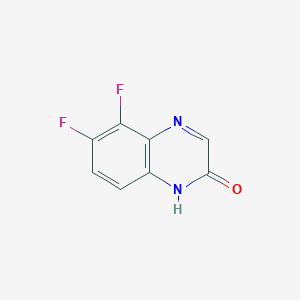
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide
Vue d'ensemble
Description
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide is a synthetic organic compound belonging to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 6th position, a cyclohexyl group attached to the nitrogen atom, a propylsulfanyl group at the 2nd position, and a carboxamide group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and cyclohexylamine.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable propylthiol reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate carboxylic acid derivative and a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Amines or thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide can be compared with other similar compounds, such as:
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide: Differing in the substitution pattern on the pyridine ring and the nature of the substituents.
N-cyclohexyl-2-propylsulfanyl-pyridine-3-carboxamide: Lacking the chloro group at the 6th position.
2-propylsulfanyl-pyridine-3-carboxamide: Lacking both the chloro group and the cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21ClN2OS |
|---|---|
Poids moléculaire |
312.9 g/mol |
Nom IUPAC |
6-chloro-N-cyclohexyl-2-propylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H21ClN2OS/c1-2-10-20-15-12(8-9-13(16)18-15)14(19)17-11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3,(H,17,19) |
Clé InChI |
FAIFAQXQGYRLLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C=CC(=N1)Cl)C(=O)NC2CCCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid](/img/structure/B8574365.png)

![benzyl N-[(2S)-2-hydroxypropyl]carbamate](/img/structure/B8574371.png)



![3-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-ol](/img/structure/B8574410.png)

![7-amino-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B8574418.png)
